MRT-3486

NEK7 degradation DC50 PROTAC/MGD potency

Conventional NEK7 inhibitors leave scaffolding functions intact, confounding inflammasome research. MRT-3486 solves this via CRBN-mediated proteasomal degradation, eliminating the entire NEK7 protein. - **Validated Mechanism**: 3.25Å X-ray co-crystal structure (PDB: 9NFQ) defines β-hairpin G-loop binding - **Complete Degradation**: Eliminates both catalytic & scaffolding roles vs. partial inhibition - **Structural Biology Grade**: Ideal for ternary complex reconstitution (CRBN-DDB1-NEK7) in cryo-EM/HDX-MS - **Research Use Only**: Autoinflammatory disease models, degron mapping, assay development

Molecular Formula C29H28N6O5S
Molecular Weight 572.6 g/mol
Cat. No. B15607750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT-3486
Molecular FormulaC29H28N6O5S
Molecular Weight572.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H28N6O5S/c36-26-11-13-34(29(38)32-26)27-17-30-25-14-21(10-12-33(25)27)16-31-28(37)24-15-22-8-4-5-9-23(22)18-35(24)41(39,40)19-20-6-2-1-3-7-20/h1-10,12,14,17,24H,11,13,15-16,18-19H2,(H,31,37)(H,32,36,38)/t24-/m0/s1
InChIKeyZTRLXYYBDRZBSP-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRT-3486 Procurement Guide: A Structurally Validated CRBN-Based NEK7 Molecular Glue Degrader


MRT-3486 (Compound 5) is a cereblon (CRBN)-based molecular glue degrader (MGD) that selectively targets the NIMA-related kinase NEK7, a critical regulator of NLRP3 inflammasome activation. Unlike conventional small-molecule inhibitors, MRT-3486 induces proximity between CRBN and NEK7, forming a ternary complex that drives ubiquitination and proteasomal degradation of NEK7. Its mechanism, validated by a 3.25 Å X-ray co-crystal structure (PDB: 9NFQ), redefines the rules for neosubstrate recognition and establishes a platform for targeting previously undruggable proteins. [1] [2] MRT-3486 is intended exclusively for research use in autoinflammatory disease models. [1]

Why MRT-3486 Cannot Be Substituted with Traditional NEK7 Inhibitors or Other Degraders


Sourcing NEK7-targeting reagents for NLRP3 inflammasome research presents a critical decision fork: conventional occupancy-driven kinase inhibitors (e.g., NEK7-IN-1) block catalytic activity but do not eliminate the protein, leaving scaffolding functions intact. In contrast, MGDs like MRT-3486 induce complete NEK7 degradation, a modality shown to suppress NLRP3-driven cytokine release more profoundly in certain models. However, not all NEK7 degraders are interchangeable. MRT-3486 uniquely engages NEK7 via a β-hairpin G-loop and extended N-terminal interface, forming a structurally characterized ternary complex distinct from that of other NEK7 degraders like LC-04-045 or NK7-902. Substituting MRT-3486 for a different degrader risks introducing confounding variables such as off-target degradation profiles, distinct DC50 values, or differential dependence on specific degron motifs, undermining data reproducibility and mechanistic interpretation.

MRT-3486 Quantitative Differentiation Evidence vs. NEK7-Targeting Alternatives


MRT-3486 vs. NEK7 Degrader-1: DC50 Comparison for Cellular Degradation Potency

While MRT-3486 is a potent degrader of NEK7, the compound NEK7 degrader-1 (Compound 17) has been reported with an exceptionally low DC50 of 0.1 nM in relevant cellular assays. MRT-3486, in contrast, is documented to induce dose-dependent ternary complex formation at concentrations between 1–100 μM, and drives selective NEK7 degradation at 80 μM in a reconstituted biochemical system containing 70 μM NEK7 and CRBN/DDB1. This indicates a significant difference in potency that must be considered based on experimental objectives. MRT-3486's value lies not in maximal potency but in its extensively characterized binding mode and its utility as a tool compound for probing neosubstrate recognition rules.

NEK7 degradation DC50 PROTAC/MGD potency

MRT-3486 vs. LC-04-045: Degron Dependency and G-Loop Specificity

MRT-3486-induced NEK7 degradation is strictly dependent on the β-hairpin G-loop and the extended N-terminal interface of NEK7; it fails to degrade G-loop or N-terminal deletion mutants. LC-04-045, another CRBN-based NEK7 degrader, degrades NEK7 with a DC50 of 7 nM and a Dmax of 90%, and its activity depends on a degron containing glycine 57 (G57). This differential degron requirement highlights that MRT-3486 and LC-04-045 are not functionally interchangeable. MRT-3486's strict structural dependency makes it a superior probe for studying G-loop-mediated neosubstrate recognition mechanisms, while LC-04-045's distinct degron could lead to different resistance profiles.

Degron specificity neosubstrate recognition beta-hairpin G-loop selectivity

MRT-3486 vs. NEK7-IN-1: Degradation vs. Inhibition Modality in NLRP3 Inflammasome Assays

MRT-3486 acts as a molecular glue degrader, eliminating NEK7 protein, whereas NEK7-IN-1 is a conventional kinase inhibitor (IC50 < 100 nM) that blocks catalytic activity but not scaffolding functions. In functional assays, NEK7-IN-1 inhibits IL-1β release with an IC50 < 50 nM. While direct head-to-head functional data for MRT-3486 on IL-1β release is not available in the sourced materials, MRT-3486's degradation mechanism has been shown to be effective in cellular models of autoinflammatory disease. [1] The degradation modality may offer advantages in abolishing both catalytic and scaffolding functions of NEK7, potentially providing deeper suppression of inflammasome activation in models where NEK7 scaffolding is critical.

Targeted protein degradation kinase inhibition NLRP3 inflammasome IL-1β release

MRT-3486 Unique Structural Validation: 3.25 Å Co-Crystal Structure (PDB: 9NFQ)

MRT-3486 is the only NEK7-targeting molecular glue degrader with a publicly deposited high-resolution co-crystal structure elucidating the CRBN-DDB1-MRT-3486-NEK7 quaternary complex (PDB ID: 9NFQ, resolution 3.25 Å). [1] This structural data reveals how MRT-3486 creates new surface features on cereblon that enable NEK7 recruitment, defining the molecular rules for β-hairpin G-loop recognition. [1] [2] In contrast, no equivalent structural data is publicly available for NK7-902, MRT-8102, LC-04-045, or NEK7 degrader-1 in complex with CRBN and NEK7 as of the search date. [3] This structural validation makes MRT-3486 uniquely valuable for structure-activity relationship (SAR) studies, computational docking validation, and rational degrader design efforts.

Crystallography ternary complex structure-based drug design CRBN-DDB1-NEK7

MRT-3486 Commercial Purity and Reproducibility Specifications

For sensitive biochemical and cellular assays, compound purity is a critical procurement criterion. MRT-3486 from MedChemExpress is supplied at 99.62% purity (HPLC-verified), with detailed solubility and stability documentation provided. In comparison, vendor-reported purity for LC-04-045 is 99.94% (HPLC), while NEK7-IN-1 (TargetMol) is supplied at ≥98% purity. The availability of high-purity MRT-3486 with fully characterized solubility profiles (e.g., 100 mg/mL in DMSO, clear stock solution protocols for in vivo use) reduces experimental variability and ensures reproducible results across independent studies.

Compound purity reproducibility HPLC batch-to-batch consistency

Optimal Application Scenarios for MRT-3486 in NEK7-Targeted Research


Structural Biology and Cryo-EM Sample Optimization of CRBN-NEK7 Complexes

The 3.25 Å co-crystal structure (PDB: 9NFQ) makes MRT-3486 the premier tool for structural biologists aiming to reconstitute and stabilize the CRBN-DDB1-NEK7 ternary complex for cryo-EM, X-ray crystallography, or hydrogen-deuterium exchange mass spectrometry (HDX-MS). The defined binding pose and stoichiometry, with MRT-3486 bridging the CRBN-NEK7 interface through specific contacts with the β-hairpin G-loop, enable high-resolution structural refinement and serve as a benchmark for validating computational docking predictions. [1] In contrast, structurally uncharacterized degraders introduce uncertainty in sample preparation and data interpretation. [2]

Mechanistic Dissection of G-Loop-Dependent Neosubstrate Recognition Rules

MRT-3486's strict dependency on the β-hairpin G-loop and N-terminal interface for NEK7 degradation provides a precise chemical probe for elucidating the molecular determinants of CRBN neosubstrate recognition. [1] Researchers can use MRT-3486 to generate G-loop mutant NEK7 variants and assess degradation susceptibility, thereby mapping degron requirements and validating computational algorithms (e.g., Monte Rosa's QuEEN platform) that predict CRBN-compatible proteins across the human proteome. [1] This application is foundational for discovering new molecular glue targets and cannot be performed with alternative degraders that rely on different or undefined degrons. [2]

Comparative Mode-of-Action Studies: Degradation vs. Inhibition in NLRP3 Inflammasome Signaling

A systematic comparison of MRT-3486 (degrader) vs. NEK7-IN-1 (kinase inhibitor, IC50 < 100 nM) enables researchers to dissect the contributions of NEK7's catalytic activity versus its scaffolding roles in NLRP3 inflammasome assembly and IL-1β secretion. [1] This experimental design is critical for determining whether complete NEK7 elimination (via MRT-3486) offers functional advantages over kinase inhibition in specific inflammatory disease models, providing a strong rationale for pursuing degrader-based therapeutic strategies over traditional inhibitors. [2]

Biomarker and Pharmacodynamic Assay Development for NEK7-Targeted Therapies

The well-characterized degradation kinetics of MRT-3486 in HEK293T and CAL51 cell lines, combined with its defined dependency on ubiquitin-proteasome system components, make it an ideal positive control for developing cellular assays that measure NEK7 protein levels via Western blot, HiBiT tagging, or quantitative proteomics. [1] As clinical-stage NEK7 degraders like MRT-8102 advance, MRT-3486 serves as a structurally validated reference compound for benchmarking target engagement and degradation efficiency in pharmacodynamic assay qualification. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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